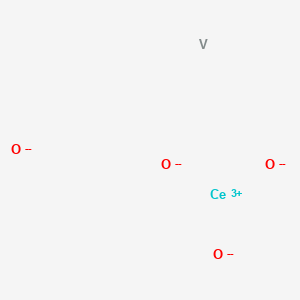
Dichloro(trifluoromethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(trifluoromethyl)amine, also known as N,N-dichlorotrifluoro-methylamine or DCTA, is a chemical compound that has been used in scientific research for several decades. This compound is a colorless, volatile liquid that is soluble in water and other polar solvents. DCTA has been used in various research applications, including as a reagent in organic synthesis, as a precursor for the synthesis of pharmaceuticals, and as a tool for investigating the mechanisms of chemical reactions.
Wirkmechanismus
The mechanism of action of dichloro(trifluoromethyl)amine involves the formation of trifluoromethyl radicals, which can react with various organic compounds. Trifluoromethyl radicals are highly reactive and can be used in various chemical reactions, including radical additions, radical substitutions, and radical cyclizations.
Biochemische Und Physiologische Effekte
Dichloro(trifluoromethyl)amine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that exposure to high concentrations of DCTA can cause respiratory irritation and damage to the lungs.
Vorteile Und Einschränkungen Für Laborexperimente
Dichloro(trifluoromethyl)amine has several advantages as a reagent in lab experiments. This compound is relatively easy to synthesize and is readily available. Additionally, DCTA can be used in a variety of chemical reactions and can act as a source of trifluoromethyl radicals. However, the use of DCTA in lab experiments is limited by its potential toxicity and the need for proper safety precautions.
Zukünftige Richtungen
There are several future directions for research involving dichloro(trifluoromethyl)amine. One potential area of research is the development of new synthetic methods using DCTA as a reagent. Additionally, research can be conducted to investigate the potential applications of DCTA in the synthesis of new pharmaceuticals. Furthermore, studies can be conducted to investigate the potential toxicity of DCTA and to develop proper safety protocols for its use in lab experiments.
Synthesemethoden
Dichloro(trifluoromethyl)amine can be synthesized through several methods, including the reaction of chlorotrifluoroethylene with hydrogen chloride in the presence of a catalyst, or the reaction of chlorotrifluoroethylene with chlorine gas in the presence of sunlight. Additionally, DCTA can be synthesized by the reaction of chlorotrifluoroethylene with sodium hypochlorite in the presence of a phase-transfer catalyst.
Wissenschaftliche Forschungsanwendungen
Dichloro(trifluoromethyl)amine has been used in various scientific research applications, including as a reagent in organic synthesis. This compound can be used as a precursor for the synthesis of various pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, DCTA has been used as a tool for investigating the mechanisms of chemical reactions, as it can act as a source of trifluoromethyl radicals.
Eigenschaften
CAS-Nummer |
13880-73-4 |
|---|---|
Produktname |
Dichloro(trifluoromethyl)amine |
Molekularformel |
CCl2F3N |
Molekulargewicht |
153.92 g/mol |
IUPAC-Name |
N,N-dichloro-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/CCl2F3N/c2-7(3)1(4,5)6 |
InChI-Schlüssel |
UXGJEINGLVOJME-UHFFFAOYSA-N |
SMILES |
C(N(Cl)Cl)(F)(F)F |
Kanonische SMILES |
C(N(Cl)Cl)(F)(F)F |
Synonyme |
Dichloro(trifluoromethyl)amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)